4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable alkyne with a boronic acid or boronic ester under specific conditions. The reaction may require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure consistency and purity. The process may include steps like purification through column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: They can be reduced to form alcohols or other reduced products.
Substitution: In Suzuki-Miyaura cross-coupling, boronic esters react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.
Biology
They are used in the development of pharmaceuticals and biologically active compounds.
Medicine
Boronic esters are investigated for their potential in drug delivery systems and as therapeutic agents.
Industry
They are used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may impart distinct reactivity and selectivity in chemical reactions compared to other boronic esters.
Properties
Molecular Formula |
C15H19BO3 |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenoxyprop-1-ynyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,12H2,1-4H3 |
InChI Key |
QWVRKGGSFQCXCV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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